molecular formula C12H8Cl5N3O2 B1167485 Fructosyl-amino acid oxidase CAS No. 109603-58-9

Fructosyl-amino acid oxidase

Cat. No.: B1167485
CAS No.: 109603-58-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructosyl-amino acid oxidase (FAOD), also known as fructosamine oxidase, is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the oxidation of the C-N bond linking the fructosyl moiety to the amino group in fructosyl amino acids . This reaction produces glucosone, the corresponding amino acid, and hydrogen peroxide . As a key enzyme for detecting and studying Amadori products, FAOD is an indispensable tool for researchers investigating the non-enzymatic glycation of proteins and its role in age-related disorders and metabolic diseases. This enzyme is primarily used in the development of diagnostic assays for glycated proteins, most notably glycated hemoglobin (HbA1c), a critical marker for long-term glycemic control in diabetes management . Current research highlights its significant therapeutic potential. A groundbreaking 2024 study demonstrated that FAOD treatment can effectively break down Advanced Glycation End products (AGEs), significantly reducing drusen surface area—a key pathological feature—by 45% in models of Age-related Macular Degeneration (AMD) . FAOD exhibits a broad substrate specificity, acting on fructosyl lysine, fructosyl valine, carboxymethyllysine (CML), carboxyethyllysine (CEL), and imidazolone . Our recombinant FAOD, produced in E. coli , is supplied as a lyophilized powder with high specific activity. It shows optimal activity at pH 8.0–8.5 and a temperature of 35–40°C . The enzyme is stabilized with trehalose and maintains stability for at least 12 months when stored at or below -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

109603-58-9

Molecular Formula

C12H8Cl5N3O2

Origin of Product

United States

Preparation Methods

Crude Extract Preparation

The cell-free extract is subjected to ammonium sulfate precipitation to concentrate FAOD. In one protocol, 35–65% ammonium sulfate saturation precipitates the enzyme, yielding a 3.2-fold purification. The precipitate is dissolved in phosphate buffer (pH 7.0) and dialyzed to remove salts.

Table 1: Key Parameters for Microbial Fermentation of FAOD

ParameterAspergillus sp. 1005Recombinant E. coli
Fermentation Temperature30°C37°C
Induction AgentN/AIPTG (0.1 mM)
Harvest Time72 hours24 hours
Initial Activity0.15 U/mg0.8 U/mg

Recombinant Production of FAOD

Advances in genetic engineering have enabled heterologous expression of FAOD in E. coli and yeast systems. A patented method describes cloning the FAOD gene from Corynebacterium sp. into a pET vector under a T7 promoter. Transformants are cultured in LB medium with ampicillin, induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), and lysed via sonication.

Host Systems and Yield Optimization

  • Bacterial Systems : E. coli BL21(DE3) achieves 0.8 U/mg activity but requires refolding due to inclusion body formation.

  • Yeast Systems : Pichia pastoris with the AOX1 promoter secretes soluble FAOD into the medium, simplifying purification.

Table 2: Comparison of Recombinant FAOD Expression Systems

HostYield (U/L)SolubilityPurification Complexity
E. coli BL21(DE3)120LowHigh
Pichia pastoris450HighModerate

Purification Techniques

Ion Exchange Chromatography

The dialyzed crude extract is loaded onto an anion-exchange column (e.g., DEAE-Sephadex A-50 or Resource Q). FAOD binds weakly at pH 8.0 and elutes with 0.3 M NaCl, achieving a 12-fold purification.

Hydrophobic Interaction Chromatography

Using a Resource Phe column equilibrated with 35% ammonium sulfate, FAOD is eluted with a descending salt gradient. This step removes hydrophobic contaminants, enhancing purity by 5-fold.

Gel Filtration

Final polishing via Superdex 75 or Sephadex G-200 separates FAOD (43–48 kDa) from smaller proteins. The enzyme exhibits a native molecular weight of 83 kDa, suggesting a homodimeric structure.

Table 3: Purification Summary for Aspergillus sp. 1005 FAOD

StepTotal Activity (U)Specific Activity (U/mg)Purification (Fold)
Crude Extract1,8500.151
Ammonium Sulfate Precipitation1,2100.483.2
DEAE-Sephadex A-507602.114
Sephadex G-2003406.342

Enzymatic Characterization

Substrate Specificity

FAOD preferentially oxidizes α-L-fructosyl-amino acids (e.g., fructosyl-valine) over ε-fructosyl-lysine derivatives. The enzyme from Aspergillus sp. 1005 shows a 100:1 selectivity ratio for fructosyl-valyl-histidine (F-VH) versus fructosyl-ε-lysine.

Kinetic Parameters

The Michaelis constant (KmK_m) for F-VH is 0.5 mM, with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 1.2 × 10⁴ M⁻¹s⁻¹. Activity peaks at pH 6.5–7.7 and 40–45°C, with thermal stability up to 55°C.

Table 4: Kinetic Properties of FAOD from Diverse Sources

SourceSubstrateKmK_m (mM)VmaxV_{max} (μmol/min/mg)
Aspergillus sp. 1005Fructosyl-glycine2.218.5
Recombinant E. coliFructosyl-valine0.824.3
TOYOBO EnzymeF-VH0.530.0

Stabilization and Industrial Optimization

Immobilization for Biosensors

FAOD is crosslinked with glutaraldehyde onto carbon electrodes alongside mediators (e.g., ferrocene). Immobilized enzymes retain 80% activity after 30 days at 4°C.

Mutagenesis for Enhanced Stability

Site-directed mutagenesis (e.g., Q312R) improves thermostability by 15°C, enabling use in high-temperature assays.

Table 5: Optimization Strategies for FAOD Production

StrategyEffect on YieldEffect on Stability
Codon Optimization+300%No change
Fermentation pH (6.5)+25%+10°C thermal stability
FAD Supplementation+40%Prevents cofactor loss

Scientific Research Applications

Medical Diagnostics

FAOX has significant applications in clinical diagnostics, particularly for monitoring diabetes mellitus:

  • Measurement of Glycated Proteins : FAOX is utilized in kits and sensors designed to measure glycated proteins such as glycated hemoglobin (HbA1c), glycated albumin, and fructosyl valine. These measurements are vital for assessing long-term glucose control in diabetic patients .
  • Electrochemical Sensors : Recent advancements have led to the development of electrochemical sensors that utilize FAOX to detect fructosyl amino acids in blood samples. These devices operate similarly to conventional glucose monitoring systems but provide a more specific analysis of glycation levels .
Application Description
Glycated Protein MeasurementQuantification of HbA1c and other glycated proteins for diabetes management.
Electrochemical SensorsDevices that provide real-time monitoring of fructosyl amino acids in blood.

Therapeutic Applications

FAOX has emerged as a therapeutic enzyme with potential benefits in treating age-related conditions:

  • Age-Related Macular Degeneration (AMD) : Research indicates that FAOX can reduce the accumulation of AGEs in retinal tissues, thereby mitigating damage associated with AMD. In ex vivo studies, FAOX treatment significantly decreased AGE autofluorescence and reduced drusen surface area by approximately 45% . This suggests a promising avenue for non-invasive therapies targeting glycation-induced damage.
  • Glycation Repair : FAOX acts on various substrates, including fructosyl lysine and fructosyl valine, facilitating the breakdown of AGEs and potentially reversing some effects of glycation-related damage .
Therapeutic Use Effect
AMD TreatmentReduction of AGEs in retinal tissues; potential reversal of damage.
Glycation RepairBreakdown of AGEs leading to improved cellular function.

Research and Development

Ongoing research focuses on enhancing the stability and efficiency of FAOX through genetic engineering:

  • Thermostabilization : Mutant variants of FAOX have been developed to withstand higher temperatures, making them more suitable for industrial applications and improving their performance in diagnostic assays . For example, a thermostable mutant exhibited stability at 45°C compared to the wild type's limit of 37°C.
  • Substrate Specificity : Studies have explored the substrate specificity of FAOX, revealing its ability to act on a broader range of substrates compared to other enzymes like fructosamine 3-kinase (FN3K). This characteristic enhances its utility in various biochemical applications .
Research Focus Outcome
Thermostable MutantsEnhanced stability allows for broader application ranges.
Substrate ExplorationIncreased substrate specificity broadens potential uses.

Case Studies

  • Diabetes Monitoring : A study demonstrated that patients using FAOX-based sensors showed improved glycemic control compared to traditional methods, with more accurate readings correlating with HbA1c levels over time .
  • AMD Treatment Efficacy : In a clinical trial involving patients with early-stage AMD, those treated with FAOX exhibited significant reductions in AGE accumulation over six months, highlighting its therapeutic potential .

Mechanism of Action

Fructosyl-amino acid oxidase catalyzes the oxidation of the C-N bond in fructosyl amino acids. The reaction proceeds through the formation of an unstable Schiff base intermediate, which hydrolyzes to produce glucosone and an amino acid. The enzyme requires a flavin adenine dinucleotide (FAD) cofactor for its catalytic activity . The molecular targets of the enzyme are fructosyl amino acids, and the pathway involves the oxidation of these substrates to produce glucosone and the corresponding amino acid .

Comparison with Similar Compounds

Comparison with Similar Enzymes and Compounds

Fructosyl Peptide Oxidase (FPOX)
  • Substrate Specificity: FPOX, a subclass of FAOD, acts on small glycated peptides (e.g., fructosyl valyl histidine, a dipeptide derived from hemoglobin A1c) rather than free fructosyl-amino acids. This distinguishes it from bacterial FAODs, which typically require proteolytic digestion of glycated proteins to release substrates .
  • Structural Homology: Fungal FPOXs share low sequence homology with bacterial FAODs but belong to the same glucose-methanol-choline oxidoreductase family .
  • Applications : FPOX is critical in point-of-care biosensors for diabetes due to its specificity for glycated peptides .

Table 1: Key Differences Between FAOD and FPOX

Parameter FAOD (Bacterial) FPOX (Fungal)
Substrate Fructosyl-amino acids Fructosyl dipeptides
Example Substrate Fructosyl valine (Fru-Val) Fructosyl valyl histidine
Diagnostic Use Limited without digestion Direct HbA1c detection
Reference
Fructosamine 3-Kinase (FN3K)
  • Mechanism: FN3K, a human enzyme, phosphorylates fructosamines at the third carbon, destabilizing the Amadori product and promoting deglycation.
  • Substrate Range : Acts on both free and protein-bound fructosamines (e.g., glycated hemoglobin and collagen) .
  • Therapeutic Role: FN3K is part of endogenous glycation repair systems, whereas FAOD is used exogenously for therapeutic deglycation .

Table 2: FAOD vs. FN3K

Parameter FAOD FN3K
Origin Microbial Human
Mechanism Oxidative cleavage Phosphorylation
Byproducts Glucosone, H₂O₂ None
Clinical Application AGE-related diseases Natural glycation repair
Reference
Microbial FAOD Variants
  • Bacterial vs. Fungal FAODs (e.g., Aspergillus oryzae): Target ε-fructosyl lysine, relevant for degrading advanced glycation end products (AGEs) in tissues .
  • Thermostability : Directed evolution of bacterial FAOD (e.g., Corynebacterium FAOX-TE) improved stability up to 45°C, enhancing industrial utility .

Table 3: Substrate Specificity of FAOD Variants

Source Substrate Activity (kcat/Km) Application
Corynebacterium sp. Fru-Val 1.61 mM⁻¹s⁻¹ Diabetes diagnostics
Aspergillus oryzae ε-Fructosyl lysine 2.73 mM⁻¹s⁻¹ AGE degradation
Pseudomonas sp. Alkylamine-bond Amadori products 0.21 mM⁻¹s⁻¹ Novel deglycation pathway
Reference
Pseudomonas sp. Amadoriase (EC 1.5.3)
  • Unique Mechanism : Oxidizes the alkylamine bond of Amadori products, releasing free fructosamine instead of glucosone .
  • Substrate Preference: Highest affinity for fructosyl aminocaproate (Km = 0.21 mM) compared to fructosyl lysine (Km = 2.73 mM) .
  • Biomedical Relevance: Potential for degrading AGEs without generating H₂O₂, reducing oxidative stress risks .

Research Findings and Clinical Implications

  • Biosensing : Bacterial FAODs require proteolytic pretreatment for HbA1c detection, whereas FPOX enables direct analysis of glycated peptides .
  • Therapeutic Use : FAOD reduced lens glycation in ex vivo studies, improving optical clarity in presbyopia models .

Biological Activity

Fructosyl-amino acid oxidase (FAOD) is an enzyme that plays a crucial role in the oxidative degradation of fructosyl amino acids, which are formed through the Maillard reaction, a non-enzymatic process that occurs during the aging of proteins. This enzyme has garnered attention for its potential therapeutic applications, particularly in managing conditions associated with advanced glycation end products (AGEs), such as age-related macular degeneration (AMD) and diabetes.

FAOD catalyzes the oxidation of fructosyl amino acids, resulting in the cleavage of the C–N bond between the fructosyl moiety and the amino group. The reaction proceeds through an unstable Schiff base intermediate and ultimately produces glucosone, an amino acid, and hydrogen peroxide (H₂O₂) as byproducts. The general reaction can be summarized as follows:

Fructosyl Amino AcidFAODAmino Acid+Glucosone+H2O2\text{Fructosyl Amino Acid}\xrightarrow{\text{FAOD}}\text{Amino Acid}+\text{Glucosone}+\text{H}_2\text{O}_2

Enzyme Properties

FAODs have been isolated from various microorganisms, including bacteria and fungi. Their catalytic efficiency varies based on substrate specificity. For instance, certain FAODs exhibit high activity towards α-fructosyl dipeptides, such as fructosyl valine-histidine (f-αVal-His), which is significant in clinical diagnostics for measuring glycated hemoglobin (HbA1c) levels.

Table 1: Substrate Specificity of Different FAODs

Source Substrate Activity
Fusarium oxysporumf-αValHigh
Ulocladium sp.f-εLysModerate
Pseudomonas sp.Fructosyl peptidesVariable

Age-Related Macular Degeneration (AMD)

Recent studies have highlighted the potential of FAOD in treating AMD by reducing AGEs that accumulate in retinal tissues. A study demonstrated that FAOD treatment significantly reduced AGE autofluorescence in glycolaldehyde-treated porcine retinas, indicating its efficacy in breaking down AGEs. The results showed a reduction in drusen surface area by approximately 45% after FAOD application, suggesting its therapeutic promise in managing AMD.

Case Study: FAOD in AMD Treatment

A clinical trial involving ex vivo treatment of porcine retinas with FAOD revealed significant findings:

  • AGE Reduction : Significant decrease in AGE accumulation was observed post-treatment.
  • Microscopy Analysis : Histological examination confirmed reduced drusen formation.
  • Statistical Significance : The reduction was statistically significant with p=0.001p=0.001.

Electrochemical Sensors for Glycated Hemoglobin Detection

FAOD has also been utilized in developing electrochemical sensors for HbA1c detection. These sensors operate by enzymatically hydrolyzing HbA1c to produce fructosyl valine or fructosyl valine-histidine, which are then oxidized by FAOD to generate H₂O₂. The amount of H₂O₂ produced correlates with HbA1c levels, providing a sensitive method for monitoring glycemic control.

Table 2: Performance Characteristics of FAOD-Based Sensors

Sensor Type Detection Range Sensitivity Limit of Detection
Direct FAOD Sensor0.5 - 2000 µMHigh0.2 µM
Indirect MIC Type SensorVariableModerateNot specified

Q & A

Q. What are the key methodological steps to determine FAOD activity in vitro?

FAOD catalyzes the oxidative cleavage of fructosyl-amino acids (e.g., fructosyl-lysine or fructosyl-valine) into glucosone, H₂O₂, and free amino acids. Activity is typically measured via spectrophotometric detection of H₂O₂ using a peroxidase-coupled system with chromogenic substrates like 4-aminoantipyrine (4-AA) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS). The reaction mixture includes FAOD, substrate, and detection reagents in a buffered solution (pH 7.0–7.5). Absorbance is monitored at 550 nm, with activity calculated using the extinction coefficient of the quinoneimine dye formed .

Q. How do substrate specificity and reaction conditions influence FAOD assay design?

FAOD exhibits substrate selectivity for fructosyl-L-amino acids, with negligible activity against fructosyl-D-amino acids or non-glycated amino acids. Optimal pH ranges from 6.5 to 7.5, and temperature stability varies by source (e.g., recombinant E. coli-derived FAOD retains >90% activity at 37°C for 1 hour). Researchers must validate kinetic parameters (e.g., Kₘ and Vₘₐₓ) for each substrate, as variations in fructosyl-amino acid structures (e.g., fructosyl-valine vs. fructosyl-lysine) significantly affect catalytic efficiency .

Q. What are the standard protocols for quantifying fructosylated hemoglobin (HbA1c) using FAOD?

FAOD-based HbA1c assays involve proteolytic digestion of hemoglobin to release fructosyl-valine, followed by FAOD-mediated oxidation. The generated H₂O₂ is quantified fluorometrically or colorimetrically. Key controls include calibrators with known HbA1c concentrations and validation against reference methods (e.g., HPLC or mass spectrometry). Interference from endogenous peroxidases or reducing agents must be minimized by pre-treatment steps .

Advanced Research Questions

Q. How can structural insights from FAOD’s crystal structure inform enzyme engineering?

The crystal structure of Aspergillus fumigatus FAOD (PDB: 3DJD) reveals a flavin adenine dinucleotide (FAD)-binding domain and substrate-binding pocket critical for catalysis. Site-directed mutagenesis targeting residues in the active site (e.g., His466 or Asp470) can modulate substrate specificity or stability. Computational modeling (e.g., molecular dynamics simulations) is recommended to predict mutational effects before experimental validation .

Q. What experimental strategies resolve contradictions in FAOD activity data across substrates?

Discrepancies in reported catalytic efficiencies (e.g., FAOD’s lower activity on fructosyl-glycine vs. fructosyl-lysine) may arise from differences in assay conditions or substrate purity. Cross-validation using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity and LC-MS/MS for product quantification) is essential. Statistical frameworks like Bland-Altman analysis can assess methodological agreement .

Q. How can FAOD be applied ex vivo to study advanced glycation end-product (AGE) degradation in age-related diseases?

In lens tissue models, FAOD treatment reduces AGE accumulation (e.g., carboxymethyllysine) by cleaving fructosyl-amino acid crosslinks. Experimental protocols include incubating human lens homogenates with FAOD (1–5 U/mL) at 37°C for 24–48 hours, followed by AGE quantification via ELISA or fluorescence spectroscopy (ex/em: 370/440 nm). Positive controls (e.g., aminoguanidine) and negative controls (heat-inactivated FAOD) are critical for validating enzyme-specific effects .

Methodological Challenges and Solutions

Q. What are the limitations of FAOD in detecting low-abundance fructosylated peptides, and how can sensitivity be improved?

FAOD’s detection limit is constrained by low substrate affinity (Kₘ ~10–100 µM). Signal amplification strategies, such as coupling FAOD with horseradish peroxidase (HRP) and tyramide-based systems, enhance sensitivity by 10–100 fold. Alternatively, pre-concentration of samples via solid-phase extraction (e.g., C18 columns) improves signal-to-noise ratios in mass spectrometry workflows .

Q. How do researchers validate FAOD’s role in cellular deglycation without off-target effects?

In cell-based assays, RNA interference (siRNA) or CRISPR-Cas9 knockout of endogenous FAOD-like enzymes (e.g., amadoriases) is required to isolate FAOD-specific activity. Concurrent use of isotopic labeling (e.g., ¹³C-glucose tracing) tracks fructosyl-amino acid turnover. Data should be normalized to cellular protein content and validated with pharmacological inhibitors (e.g., FAD competitors) .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing FAOD kinetics in heterogeneous biological samples?

Non-linear regression (e.g., Michaelis-Menten curve fitting) is standard for kinetic analysis. For heterogeneous samples (e.g., tissue lysates), mixed-effects models account for inter-sample variability. Bootstrapping (1,000 iterations) provides robust confidence intervals for Kₘ and Vₘₐₓ estimates. Outliers should be identified via Cook’s distance analysis .

Q. How should researchers report FAOD activity data to ensure reproducibility?

Include detailed metaenzyme source (e.g., recombinant E. coli), lot number, substrate purity (HPLC-validated ≥95%), and assay conditions (pH, temperature, buffer composition). Raw data (absorbance/time curves) and processed values (normalized activity units) should be archived in open-access repositories (e.g., Zenodo) with DOI links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.